Arachidonic Acid-d8
Arachidonic Acid-d8
Arachidonic acid-d8 contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of arachidonic acid by GC- or LC-MS. Arachidonic acid is an essential fatty acid and a precursor for all prostaglandins, thromboxanes, and leukotrienes. Virtually all cellular arachidonic acid is esterified in membrane phospholipids where its presence is tightly regulated through multiple interconnected pathways. Free arachidonic acid is a transient, critical substrate for the biosynthesis of eicosanoid second messengers. Receptor-stimulated release, metabolism, and re-uptake of free arachidonate are all important aspects of cell signaling and inflammation.
Brand Name:
Vulcanchem
CAS No.:
69254-37-1
VCID:
VC20804249
InChI:
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O
Molecular Formula:
C20H32O2
Molecular Weight:
312.5 g/mol
Arachidonic Acid-d8
CAS No.: 69254-37-1
Cat. No.: VC20804249
Molecular Formula: C20H32O2
Molecular Weight: 312.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Arachidonic acid-d8 contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of arachidonic acid by GC- or LC-MS. Arachidonic acid is an essential fatty acid and a precursor for all prostaglandins, thromboxanes, and leukotrienes. Virtually all cellular arachidonic acid is esterified in membrane phospholipids where its presence is tightly regulated through multiple interconnected pathways. Free arachidonic acid is a transient, critical substrate for the biosynthesis of eicosanoid second messengers. Receptor-stimulated release, metabolism, and re-uptake of free arachidonate are all important aspects of cell signaling and inflammation. |
|---|---|
| CAS No. | 69254-37-1 |
| Molecular Formula | C20H32O2 |
| Molecular Weight | 312.5 g/mol |
| IUPAC Name | (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoic acid |
| Standard InChI | InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |
| Standard InChI Key | YZXBAPSDXZZRGB-FBFLGLDDSA-N |
| Isomeric SMILES | [2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])/CCCCC |
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
| Appearance | Assay:≥99% deuterated forms (d1-d8)A solution in methyl acetate |
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